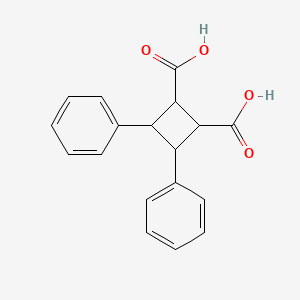![molecular formula C8H5ClN4S B14004778 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 16754-88-4](/img/structure/B14004778.png)
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylthiol and cyanogen bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Cyclization: Catalysts such as palladium or copper salts under inert atmosphere conditions.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines.
Oxidation: Sulfoxides and sulfones.
Cyclization: Polycyclic heterocycles.
Applications De Recherche Scientifique
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents.
Biological Research: Used in studies involving cell signaling pathways and apoptosis.
Pharmaceutical Industry: Employed in the synthesis of drug candidates for cancer and inflammatory diseases.
Chemical Biology: Utilized in the design of molecular probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways . The compound can inhibit the activity of these enzymes, leading to the modulation of cellular processes like proliferation, apoptosis, and differentiation . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, thereby blocking their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor and structural analog with similar biological activities.
6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine: Another analog with variations in the substitution pattern.
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the carbonitrile group but shares core structural features.
Uniqueness
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group enhances its reactivity and potential for further functionalization .
Propriétés
Numéro CAS |
16754-88-4 |
|---|---|
Formule moléculaire |
C8H5ClN4S |
Poids moléculaire |
224.67 g/mol |
Nom IUPAC |
4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H5ClN4S/c1-14-8-4(2-10)5-6(9)11-3-12-7(5)13-8/h3H,1H3,(H,11,12,13) |
Clé InChI |
RQXPGVIRZVIGFD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2=C(N1)N=CN=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


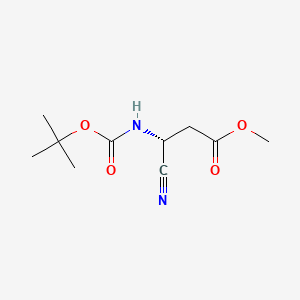
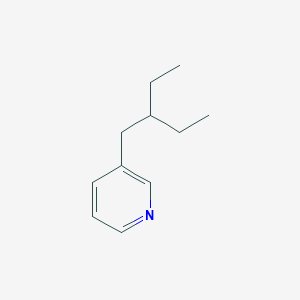
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
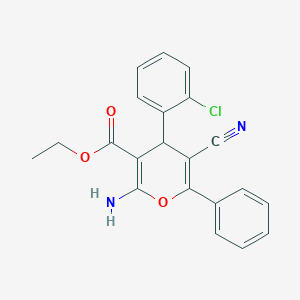

![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)

![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
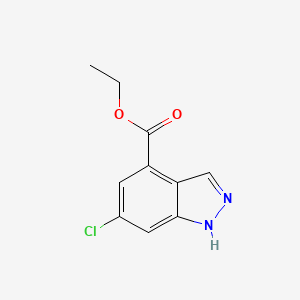

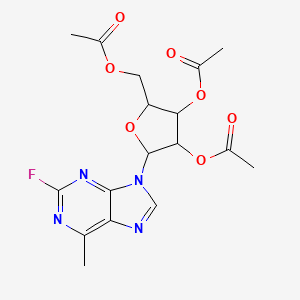
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
